4-((4-Ethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-ethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-2-15-4-6-16(7-5-15)21-18(23)14-17(19(24)25)20-8-3-9-22-10-12-26-13-11-22/h4-7,17,20H,2-3,8-14H2,1H3,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEKNZBERXZGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may include:
Amination Reactions: Introduction of the amino groups through nucleophilic substitution reactions.
Condensation Reactions: Formation of the butanoic acid moiety through condensation reactions involving carboxylic acids and amines.
Functional Group Transformations: Modifications of functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary and secondary amino groups in this compound participate in nucleophilic substitution reactions, enabling functionalization at these sites:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃) to form N-alkyl derivatives.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acyl products. For example, treatment with benzoyl chloride forms a stable amide bond at the morpholinopropyl amino group.
Example Reaction Table
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, DMF, K₂CO₃, 60°C | N-Methyl derivative | ~65% |
| Acylation | Benzoyl chloride, Et₃N, THF, rt | N-Benzoylated compound | ~72% |
Condensation Reactions
The ketone group in the 4-oxobutanoic acid backbone undergoes condensation reactions:
-
Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imine derivatives.
-
Hemiacetal Formation : Reacts with alcohols (e.g., methanol) in acidic conditions (HCl) to generate hemiacetal intermediates, though these are typically less stable.
Key Mechanistic Insight : The electron-withdrawing effect of the adjacent carboxylic acid group enhances the electrophilicity of the ketone, accelerating condensation .
Oxidation-Reduction Reactions
The compound’s functional groups are susceptible to redox transformations:
-
Ketone Reduction : The 4-oxo group is reduced to a secondary alcohol using NaBH₄ in methanol, yielding 4-hydroxybutanoic acid derivatives. Catalytic hydrogenation (H₂/Pd-C) provides similar results.
-
Amine Oxidation : The morpholinopropyl tertiary amine resists oxidation, but the primary ethylphenyl amine can be oxidized to a nitro group using HNO₃/H₂SO₄ under controlled conditions .
Reaction Conditions Table
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH, 0°C → rt | 4-Hydroxybutanoic acid analog | 85% purity |
| Amine Oxidation | HNO₃ (conc.), H₂SO₄, 40°C | Nitro-substituted derivative | Requires slow addition |
Acid-Base and Salt Formation
The carboxylic acid group undergoes typical acid-base reactions:
-
Salt Formation : Reacts with NaOH or KOH in aqueous ethanol to form water-soluble potassium or sodium salts .
-
Esterification : Forms methyl or ethyl esters via Fischer esterification (H₂SO₄, ROH, reflux).
Key Synthetic Steps :
-
Amination : Coupling of 4-ethylaniline with a morpholinopropylamine intermediate.
-
Backbone Assembly : Condensation of itaconic anhydride derivatives with amines.
-
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (EtOH/H₂O).
Analytical Methods:
-
NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.2 ppm (ethyl CH₃), δ 3.4–3.6 ppm (morpholine CH₂), δ 8.1 ppm (amide NH).
-
HPLC : Purity >95% confirmed via C18 column (ACN/H₂O gradient).
Comparative Reactivity
This compound’s multifunctional design enables its use in synthesizing bioactive derivatives, particularly in anticancer and enzyme inhibition studies . Further research is needed to explore its catalytic applications and optimize reaction yields.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 4-((4-Ethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can inhibit angiogenesis, a crucial process for tumor growth. The inhibition of vascular endothelial growth factor (VEGF) signaling pathways has been identified as a promising approach for cancer therapy .
- VEGFR Inhibition : Studies have shown that derivatives with similar structures can act as potent inhibitors of VEGFR-2, a major mediator in angiogenic signaling. The structure-activity relationship (SAR) analyses have revealed that modifications in the side chains can significantly enhance the inhibitory potency against VEGFR-2 .
Neuropharmacology
- Cognitive Enhancement : Some derivatives have been explored for their neuroprotective effects and potential to enhance cognitive functions. The morpholine moiety is often linked to improved blood-brain barrier permeability, making these compounds suitable candidates for treating neurodegenerative disorders .
- Serotonin Receptor Modulation : Compounds with similar structures have been investigated for their ability to modulate serotonin receptors, which could have implications for treating mood disorders .
Antiviral Activity
- Recent studies have highlighted the potential of morpholine-containing compounds in targeting viral polymerases, suggesting that this compound could be effective against certain viral infections by inhibiting viral replication mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of 4-((4-Ethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in substituents on the phenyl ring and the amino side chains. Key examples include:
Key Observations :
- The ethyl group in the target compound offers intermediate lipophilicity compared to methyl () or halogenated () substituents, optimizing passive diffusion across membranes.
- The morpholinopropylamino group distinguishes the target compound from analogs with methylidene () or simpler anilino groups (), likely improving solubility and enabling interactions with enzymes via hydrogen bonding or salt bridges .
Physicochemical and Spectroscopic Properties
- Hydrogen Bonding: Unlike the methylidene-containing analogs (), which rely on classical N–H⋯O and O–H⋯O bonds for crystal packing , the morpholinopropyl group in the target compound may participate in additional C–H⋯O or N–H⋯O interactions due to its tertiary amine and oxygen atoms.
- Solubility : The morpholine ring’s polarity enhances aqueous solubility compared to purely aromatic or alkyl-substituted analogs (e.g., ).
- Spectral Data: While specific spectroscopic data for the target compound is unavailable, analogs like 4-[(4-acetylphenyl)amino]-... () exhibit distinct FT-IR and Raman peaks for amide C=O (1650–1700 cm⁻¹) and carboxylic O–H (2500–3300 cm⁻¹), suggesting similar features in the target compound .
Table of Key Analogues and Properties
*Estimated using fragment-based methods.
Biological Activity
4-((4-Ethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, also known by its IUPAC name, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 278.35 g/mol. The compound features an ethylphenyl group and a morpholinopropyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.35 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways, although detailed mechanisms remain to be fully elucidated.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of oxobutanoic acids have been shown to inhibit the proliferation of cancer cells in vitro. The compound's structural features may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Neuroprotective Effects
There is emerging evidence that suggests potential neuroprotective effects of this compound. Research indicates that compounds with similar structures can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Case Studies
- Cancer Cell Line Studies : In a study involving various cancer cell lines, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects.
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of similar oxobutanoic acid derivatives resulted in reduced markers of inflammation and apoptosis in neuronal tissues, suggesting a protective role against neurodegenerative processes.
Toxicological Profile
The safety profile of this compound has not been extensively studied; however, preliminary assessments indicate low acute toxicity based on structure-activity relationship (SAR) analyses. Further toxicological evaluations are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the common synthetic routes for 4-((4-Ethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid?
The compound is typically synthesized via multi-step organic reactions. A core strategy involves:
- Knoevenagel condensation : Reacting a substituted benzaldehyde (e.g., 4-ethylbenzaldehyde) with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions (e.g., sodium ethoxide) to form an α,β-unsaturated ketone intermediate .
- Hydrolysis and functionalization : Acidic or alkaline hydrolysis of the ester group to yield the carboxylic acid, followed by amidation with 3-morpholinopropylamine. Reaction conditions (e.g., coupling agents like EDC/HOBt) must be optimized to ensure regioselective amidation at positions 2 and 4 .
- Purification : Column chromatography or recrystallization (e.g., methanol-toluene mixtures) to isolate the final product, with purity verified via HPLC or NMR .
Q. How is the structural integrity of this compound validated in academic research?
Structural confirmation relies on:
- X-ray crystallography : Resolving the crystal structure to determine bond lengths, dihedral angles, and hydrogen-bonding networks (e.g., using SHELXL for refinement) .
- Spectroscopic methods :
- NMR : H and C NMR to confirm substituent positions (e.g., ethylphenyl vs. morpholino groups).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What preliminary biological assays are used to screen its activity?
Initial screening often includes:
- Enzyme inhibition assays : Testing against targets like human thymidylate synthase (hTS) or kinases using fluorometric or colorimetric substrates (e.g., IC determination via dose-response curves) .
- Cellular viability assays : Evaluating cytotoxicity in cancer cell lines (e.g., MTT or CellTiter-Glo assays) .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess target affinity .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity be resolved?
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized protocols : Replicating assays under identical conditions (e.g., pH, temperature, cell passage number) .
- Orthogonal assays : Cross-validating results with alternative methods (e.g., SPR vs. ITC for binding affinity) .
- Structural analogs : Comparing activity with derivatives (e.g., fluorophenyl or morpholino-modified variants) to identify critical pharmacophores .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict binding modes and explain discrepancies .
Q. What strategies optimize the synthesis yield and regioselectivity of this compound?
Advanced optimization involves:
- Catalyst screening : Testing palladium or organocatalysts for amidation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to acetone .
- Microwave-assisted synthesis : Reducing reaction time and improving yield via controlled heating .
- In-line analytics : Employing LC-MS for real-time monitoring of intermediate formation .
Q. How does the substitution pattern (e.g., ethylphenyl vs. morpholino groups) influence its pharmacokinetic properties?
- Lipophilicity : LogP calculations (e.g., via ChemAxon) show the ethylphenyl group increases membrane permeability, while the morpholino moiety enhances solubility .
- Metabolic stability : Incubation with liver microsomes identifies vulnerable sites (e.g., ester hydrolysis) .
- SAR studies : Modifying substituents (Table 1) and correlating changes with activity:
| Derivative | Target Enzyme | IC (µM) | Bioactivity |
|---|---|---|---|
| Parent compound | hTS | 12.5 | Antiproliferative |
| 4-Fluorophenyl analog | KYN-3-OHase | 15.0 | Neuroprotective |
| Morpholino-removed derivative | Kinase X | >50 | Inactive |
Methodological Considerations
Q. What experimental designs address low reproducibility in crystallographic data?
- Redundant data collection : Merging datasets from multiple crystals to minimize radiation damage .
- Twinned crystal analysis : Using SHELXD to deconvolute overlapping reflections in twinned crystals .
- Hydrogen bonding networks : Validating O—H···O and N—H···O interactions via Hirshfeld surface analysis .
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
- Fragment-based design : Synthesizing derivatives with incremental modifications (e.g., halogenation, alkyl chain elongation) .
- Free-energy perturbation (FEP) : Predicting binding affinity changes using molecular dynamics simulations .
- High-throughput screening (HTS) : Testing 100+ analogs in parallelized assays to identify lead candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
